5-bromo-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide
Description
5-Bromo-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide is a heterocyclic compound featuring a thiophene backbone substituted with a bromine atom at the 5-position and a carboxamide group at the 2-position. The amide nitrogen is further substituted with a 4,7-dimethoxybenzo[d]thiazol-2-yl group and a pyridin-3-ylmethyl moiety.
Properties
IUPAC Name |
5-bromo-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16BrN3O3S2/c1-26-13-5-6-14(27-2)18-17(13)23-20(29-18)24(11-12-4-3-9-22-10-12)19(25)15-7-8-16(21)28-15/h3-10H,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSFGNJVGNRIUQJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=C(C=C1)OC)SC(=N2)N(CC3=CN=CC=C3)C(=O)C4=CC=C(S4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16BrN3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 5-bromo-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide is a novel synthetic derivative that has garnered attention for its potential biological activities. This article provides an overview of its synthesis, biological evaluations, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 484.4 g/mol. The structure features a bromine atom, a thiazole ring, and various functional groups that contribute to its biological activity.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including:
- Formation of the thiazole ring via cyclization reactions.
- Introduction of the bromine substituent through electrophilic bromination.
- Amide bond formation to link the pyridine and benzo[d]thiazole moieties.
Antimicrobial Activity
Recent studies have indicated that derivatives similar to this compound exhibit significant antimicrobial properties. For instance, compounds within the same class have shown potent inhibitory effects against bacteria such as Pseudomonas aeruginosa and Escherichia coli, with minimum inhibitory concentration (MIC) values as low as 0.21 μM . These findings suggest that the thiazole and pyridine components play crucial roles in enhancing antimicrobial efficacy.
Cytotoxicity
In vitro cytotoxicity assays using cell lines like HaCat (human keratinocytes) and Balb/c 3T3 (mouse fibroblasts) have demonstrated promising results for compounds related to this structure. The MTT assay results indicate that these compounds can inhibit cell growth effectively, suggesting potential applications in cancer therapeutics .
Molecular docking studies have provided insights into the mechanism of action of this compound. It has been shown to interact with key enzymes such as DNA gyrase, forming hydrogen bonds and other stabilizing interactions that are critical for its antibacterial activity . The binding energies observed in these studies are comparable to established antibiotics like ciprofloxacin, indicating a strong potential for therapeutic use.
Structure-Activity Relationship (SAR)
Research into the SAR of thiazole derivatives indicates that modifications at specific positions on the aromatic rings significantly influence their biological activity. For example:
- Electron-withdrawing groups at ortho positions enhance activity.
- Pyridine substitutions have been shown to maintain or improve potency while potentially offering better physicochemical properties compared to phenyl groups .
Case Studies
Several case studies highlight the effectiveness of similar compounds in various biological assays:
- Anticancer Activity : A series of thiazole derivatives were tested against non-small cell lung cancer cell lines (A549). Compounds showed IC50 values ranging from 2.93 µM to 7.17 µM, indicating substantial anticancer potential .
- Antimalarial Activity : Thiazole analogs were evaluated for their efficacy against Plasmodium falciparum, revealing high potency and low cytotoxicity in liver cell lines, suggesting a promising avenue for developing antimalarial drugs .
Comparison with Similar Compounds
The provided evidence focuses on thiophene-2-carboxamide derivatives with varying substituents. Below is a systematic comparison based on structural analogs and synthetic methodologies:
Core Thiophene-2-Carboxamide Derivatives
Key Observations :
- Synthetic Flexibility : The target compound’s dual nitrogen substituents (benzo[d]thiazole and pyridinylmethyl) are more sterically hindered than simpler pyrazoles or pyrazines, requiring advanced coupling agents (e.g., DCC, TiCl4) and optimized conditions .
- Bromine Reactivity : The 5-bromo substituent on the thiophene ring enables further functionalization via cross-coupling (e.g., Suzuki reactions), as demonstrated in derivatives like 5-aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
